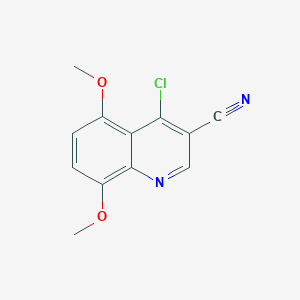

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile

Description

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile is a quinoline-based heterocyclic compound featuring a chloro substituent at position 4, methoxy groups at positions 5 and 8, and a carbonitrile group at position 3. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their structural versatility and electronic properties. Its crystallographic characterization (e.g., X-ray diffraction) would typically employ programs like SHELX for structural refinement, as highlighted in .

Properties

IUPAC Name |

4-chloro-5,8-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-16-8-3-4-9(17-2)12-10(8)11(13)7(5-14)6-15-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMPXASXBIBARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinoline derivative.

Chlorination: The quinoline derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Methoxylation: The chlorinated intermediate is then subjected to methoxylation using methanol and a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of starting materials and reagents.

Reactor Design: Use of industrial reactors designed for efficient mixing and heat transfer.

Purification: Purification steps such as crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the nitrile group to form amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline derivatives with oxidized functional groups.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Chemistry

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile is utilized as a building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be used in further chemical reactions, including nucleophilic substitutions and oxidations.

Biology

This compound has been investigated for its antimicrobial and anticancer properties . Research indicates that it may inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer progression. By modulating specific signaling pathways, it can potentially lead to the suppression of abnormal cell growth.

Medicine

In the medical field, studies are exploring its potential as a therapeutic agent for treating various diseases. Its efficacy against cancer cells has been highlighted in several case studies, demonstrating lower cytotoxicity compared to conventional chemotherapeutics, suggesting a better safety profile for potential therapeutic use.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

-

Colorectal Cancer Study:

- A study demonstrated that this compound significantly reduced cell viability in HT29 colorectal cancer cells, showing potent activity with a calculated CC50 value indicating effectiveness compared to standard treatments like cisplatin.

-

Toxicity Assessment:

- Toxicity studies on normal human cells revealed that this compound exhibited lower cytotoxicity than conventional chemotherapeutics, suggesting it could be a safer alternative for cancer treatment.

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following compounds are structurally related to 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile, differing in substituents and core modifications:

Compound A : 1,4-Dihydro-5,8-dimethoxy-2-phenylquinoline-3-carbonitrile

- Structure: A dihydroquinoline derivative with a phenyl group at position 2, methoxy groups at 5 and 8, and a carbonitrile at position 3.

- Synthesis: Prepared via refluxing 3-cyano-5,8-dimethoxy-2-phenylquinoline with Zn, Cu(NO₂)₂·3H₂O, and hydrazine monohydrate, followed by purification via column chromatography .

- Key Differences: Lack of chloro substituent at position 4. Presence of a phenyl group at position 2 and a reduced (1,4-dihydro) quinoline core. Reduced aromaticity likely alters electronic properties compared to the fully aromatic target compound.

Compound B : 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E)

- Structure: Chromene (benzopyran) core with a hydroxy group at position 5, amino and carbonitrile groups at positions 2 and 3, and a 4-methylphenyl substituent.

- Physical Data :

- Key Differences: Chromene vs. quinoline core, leading to distinct π-conjugation and reactivity. Hydroxy and amino groups introduce hydrogen-bonding capacity absent in the target compound.

Compound C : 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L)

Comparative Data Table

Key Research Findings

Electronic Effects: The chloro and methoxy groups in the target compound enhance electron-withdrawing and donating effects, respectively, influencing reactivity in cross-coupling reactions. In contrast, Compound A’s dihydro core and phenyl group may favor redox-related transformations .

Synthetic Flexibility: Compound A’s synthesis employs reductive conditions (Zn/Cu), suggesting that the target compound might require oxidative or halogenative steps for chloro introduction . Chromene derivatives are synthesized via one-pot multicomponent reactions, highlighting divergent synthetic pathways compared to quinoline systems .

Crystallographic Behavior :

- Single crystals of Compound A were grown via slow evaporation of CH₂Cl₂/petroleum ether, a method applicable to the target compound for X-ray analysis using SHELX software .

Biological Activity

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article aims to consolidate research findings regarding its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The synthesis of this compound involves several steps:

- Chlorination of a quinoline derivative using agents like thionyl chloride.

- Methoxylation with methanol and sodium methoxide.

- Cyanation using sodium or potassium cyanide under controlled conditions.

The final product is characterized by its melting point (mp) of 165-167 °C and has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are crucial in cancer progression .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Protein Tyrosine Kinases (PTKs) : The compound inhibits the activity of PTKs associated with growth factor receptors, which can lead to the suppression of abnormal cell growth in various cancers .

- Cell Signaling Pathways : It modulates signaling pathways that regulate cellular functions, potentially leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For example, it was tested against HT29 colorectal cancer cells with promising results .

- Selectivity Index : Comparative studies suggest that it has a favorable selectivity index, indicating lower toxicity towards normal cells compared to cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Broad-Spectrum Activity : Preliminary studies indicate potential efficacy against a range of microbial strains, although detailed data on specific pathogens is limited .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Selectivity Index |

|---|---|---|---|

| This compound | High | Moderate | Favorable |

| 4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile | Moderate | Low | Moderate |

| 5,8-Dimethylquinoline-3-carboxylic acid | Low | High | Low |

This table highlights that while this compound exhibits strong anticancer properties, its antimicrobial activity is less pronounced compared to some analogs.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Colorectal Cancer : A study demonstrated that this compound significantly reduced cell viability in HT29 cells with a calculated CC50 value indicating potent activity compared to standard treatments like cisplatin .

- Toxicity Assessment : Toxicity studies on normal human cells revealed that the compound exhibited lower cytotoxicity compared to conventional chemotherapeutics, suggesting a better safety profile for potential therapeutic use .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Begin with a cyclization reaction using a quinoline precursor, such as 5,8-dimethoxyquinoline, followed by chlorination at the 4-position and nitrile introduction at the 3-position. Optimize chlorination using POCl₃ or PCl₅ under reflux in anhydrous DMF, monitoring progress via TLC or HPLC. Nitrile groups can be introduced via nucleophilic substitution with CuCN or KCN in DMSO at 80–100°C. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and reaction time (6–12 hours) to minimize byproducts .

- Key Parameters :

- Temperature: 80–120°C for nitrile formation.

- Solvent: Anhydrous DMF or DMSO.

- Catalysts: Cu(I) salts for nitrile substitution.

Q. How should researchers characterize this compound, and which analytical techniques are critical for confirming its structure?

- Methodology : Use X-ray crystallography (SHELX suite for refinement ) to resolve the crystal structure. Complement with ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions:

- Aromatic protons in the quinoline core (δ 7.5–9.0 ppm).

- Methoxy groups (δ 3.8–4.2 ppm).

Q. What are the stability considerations for handling and storing this compound?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the chloro and nitrile groups. Avoid prolonged exposure to moisture or high temperatures (>40°C). Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate the structure. Use electrostatic potential maps to identify regions prone to nucleophilic attack (e.g., chloro group) .

Q. What mechanistic insights explain unexpected side products during synthesis, such as dechlorination or methoxy group displacement?

- Methodology : Conduct kinetic isotope effect (KIE) studies or trapping experiments with radical scavengers (e.g., TEMPO) to differentiate between SN1/SN2 or radical pathways. For example, methoxy displacement may occur via acid-catalyzed demethylation under harsh conditions. Use LC-MS to identify intermediates and propose a revised reaction pathway .

Q. How should researchers resolve contradictions in spectral data (e.g., conflicting NMR assignments)?

- Methodology : Apply 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For ambiguous cases, compare with synthesized analogs (e.g., 4-fluoro derivative) or use dynamic NMR to study conformational exchange. Cross-validate with computational NMR predictions .

Q. What strategies are effective in improving the solubility of this compound for biological assays without structural modification?

- Methodology : Test co-solvents (DMSO:water mixtures) or surfactants (Tween-80) for in vitro assays. For in vivo studies, employ cyclodextrin inclusion complexes or nanoemulsions. Measure solubility via shake-flask method with HPLC quantification .

Q. How can researchers design experiments to explore the compound’s potential as a kinase inhibitor scaffold?

- Methodology : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2). Synthesize derivatives with varied substituents (e.g., 5,8-dimethoxy to 5,8-dihydroxy) and assay inhibitory activity. Use SPR or ITC to quantify binding affinity and correlate with computational predictions .

Data Contradiction Analysis Framework

- Case Example : Discrepancies in reaction yields between batch syntheses.

- Approach : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Use Pareto charts to identify critical factors. Replicate experiments under controlled conditions to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.